molecular formula C15H23NO3 B7862881 tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate

tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate

Cat. No.: B7862881
M. Wt: 265.35 g/mol
InChI Key: FPQFTZQELSQGDQ-UHFFFAOYSA-N
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Description

tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate: is an organic compound with the molecular formula C15H23NO3 It is a derivative of glycine, where the amino group is substituted with a benzyl group and a hydroxyethyl group, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate typically involves the following steps:

    Protection of the amino group: The amino group of glycine is protected using a tert-butyl group to form tert-butyl glycine.

    Substitution reaction: The protected glycine undergoes a substitution reaction with benzyl chloride in the presence of a base to introduce the benzyl group.

    Hydroxyethylation: The benzylated intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.

    Deprotection: Finally, the tert-butyl protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly used.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of complex molecules: tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Drug development: It serves as a building block in the development of new drugs, particularly those targeting neurological and metabolic disorders.

Industry:

    Material science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and hydroxyethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
  • Tert-butyl 2-(benzylamino)acetate
  • Tert-butyl 2-(2-hydroxyethylamino)acetate

Comparison:

  • tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate is unique due to the presence of both benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
  • Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate lacks the benzyl group, resulting in different reactivity and binding characteristics.
  • Tert-butyl 2-(benzylamino)acetate lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.
  • Tert-butyl 2-(2-hydroxyethylamino)acetate lacks the benzyl group, leading to differences in its chemical stability and reactivity.

Properties

IUPAC Name

tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)12-16(9-10-17)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFTZQELSQGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl bromoacetate (32.3 ml; 0.2 mol) is slowly added dropwise, while cooling in ice, to a solution of N-benzylethanolamine (30.2 g; 0.2 mol) and triethylamine (27.9 ml; 0.2 mol) in anhydrous N,N-dimethylformamide (200 ml). The mixture is stirred at room temperature for 22 h and is then concentrated in vacuo. The residue is subsequently distilled repeatedly with toluene. The resulting oil is taken up in dichloromethane (400 ml) and extracted twice by shaking with water (160 ml on each occasion). The organic phase is dried (magnesium sulphate) and concentrated. Yield: 47.8 g (90%), colourless oil.
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of Compound 2 (1.86 g, 12.3 mmol) and potassium carbonate (1.70 g, 12.3 mmol) in CH3CN anhydrous (50 mL) at 0° C. was dropwise added t-Butyl-bromoacetate (2.41 g, 12.4 mmol) over 45 minute. The reaction mixture was gradually warmed to room temperature and stirred for 66 h. The resulting reaction mixture was filtered, and the filtrate was concentrated to give a white oily compound. The residue was then dissolved in CH2Cl2 (50 mL), and the resulting solution was filtered, and the filtrate was concentrated to afford white Compound 4 (2.94 g, 90%), 1H NMR (CDCl3) δ 1.45 (s, 9H), 2.86 (t, 2H), 3.23 (s, 2H), 3.54 to 3.62 (m, 2H), 3.82 (s, 2H), 7.23 to 7.34 (m, 5H); 13C NMR (CDCl3) δ 28.00, 55.27, 26.52, 58.47, 58.84, 81.29, 127.28, 128.36, 128.81, 138.27, 171.02. HRMS (Positive ion FAB) Calcd for C15H24NO3 [M+H]+ m/z 266.3605. Found: [M+H]+ m/z 266.1756.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.41 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods III

Procedure details

15.1 g (100 mmol) of N-benzylethanolamine is dissolved in 50 ml of tetrahydrofuran and mixed with 15 ml of water and 13.8 g (100 mmol) of potassium carbonate. After instillation of 20.5 g (105 mmol) of bromoacetic acid-tert-butyl ester, it is stirred for 6 hours at 65° C. After cooling, it is filtered, concentrated by evaporation in a vacuum and the residue is chromatographed on silica gel with diethyl ether/hexane/triethylamine. The product fractions are concentrated by evaporation in a vacuum and dried.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate
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